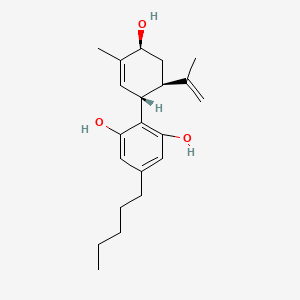![molecular formula C₂₅H₂₈FNO₅ B1145174 (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone CAS No. 1478664-06-0](/img/no-structure.png)
(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a 4-fluorophenyl group, a dioxane ring, a butyl group, a phenyl group, and an oxazolidinone ring. These groups could confer various properties to the molecule, depending on their arrangement and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 4-fluorophenyl group could be introduced via a nucleophilic aromatic substitution reaction . The dioxane ring could be formed via a dehydration reaction of a diol . The oxazolidinone ring could be formed via a cyclization reaction involving a carbonyl group and an amine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorine atom on the phenyl ring would likely be quite electronegative, pulling electron density towards itself . The dioxane ring, being an ether, would likely have polar C-O bonds . The oxazolidinone ring would likely have resonance structures due to the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atom on the phenyl ring could potentially be replaced via a nucleophilic aromatic substitution reaction . The dioxane ring could potentially be cleaved under acidic conditions . The oxazolidinone ring could potentially undergo reactions at the carbonyl group, such as reduction .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves the condensation of 2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-carboxylic acid with (R)-4-phenyl-2-oxazolidinone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the desired product.", "Starting Materials": [ "2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxane-2-carboxylic acid", "(R)-4-phenyl-2-oxazolidinone", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: Activation of carboxylic acid with EDC and NHS", "Step 2: Addition of (R)-4-phenyl-2-oxazolidinone to the activated carboxylic acid", "Step 3: Cyclization of the intermediate to form the desired product" ] } | |
Numéro CAS |
1478664-06-0 |
Nom du produit |
(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone |
Formule moléculaire |
C₂₅H₂₈FNO₅ |
Poids moléculaire |
441.49 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)